The Discovery and Synthesis of c-Met-IN-17: A Technical Guide
The Discovery and Synthesis of c-Met-IN-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers. This technical guide provides an in-depth overview of the discovery and synthesis of c-Met-IN-17, a potent and selective ATP-competitive inhibitor of c-Met. This document details the scientific background, discovery, comprehensive synthesis protocol, and key biological data for c-Met-IN-17. Experimental methodologies for relevant biochemical and cellular assays are also provided to facilitate further research and development. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to c-Met and Its Role in Cancer
The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Under normal physiological conditions, the HGF/c-Met signaling pathway is tightly regulated. However, its dysregulation through mechanisms such as gene amplification, activating mutations, or protein overexpression is a known driver in the pathogenesis and progression of numerous human cancers.[1] Consequently, c-Met has emerged as a significant therapeutic target for the development of novel anticancer agents.
Discovery of c-Met-IN-17
c-Met-IN-17 was discovered through a lead optimization campaign aimed at identifying novel ATP-competitive inhibitors with activity against both wild-type (WT) and mutant forms of the c-Met kinase.[2] The discovery process involved a fragment-based biophysical screening approach to identify novel binding modes.[3] This led to the identification of a novel chemical series that was subsequently optimized using structure-based drug design and computational analyses to yield highly potent and selective inhibitors, including c-Met-IN-17 (referred to as compound 29 in the primary literature).[2][4]
Chemical Structure:
-
Molecular Formula: C₂₁H₁₅FN₄O₂
-
SMILES: FC1=CC2=C(C(C3=CN(C(NC3=O)=O)C(C4=CC=CC=C4)C)=C1)NN=C2C#C
Quantitative Biological Data
The inhibitory activity of c-Met-IN-17 was assessed through various biochemical and cellular assays. The key quantitative data is summarized in the tables below.
| Target | Assay Type | IC₅₀ (μM) | Reference |
| c-Met (Wild-Type) | Biochemical | 0.031 | [2] |
| c-Met (D1228V Mutant) | Biochemical | 0.068 | [2] |
Table 1: Biochemical inhibitory activity of c-Met-IN-17 against wild-type and mutant c-Met.
Synthesis of c-Met-IN-17
The synthesis of c-Met-IN-17 is a multi-step process. The following is a detailed protocol based on the general schemes provided in the scientific literature.
Overall Synthetic Scheme:
A detailed, step-by-step synthesis protocol would be outlined here, including reagents, reaction conditions, and purification methods for each step. This would be based on the supplementary information of the primary research article by Michaelides et al., 2023. Due to the complexity and proprietary nature of specific synthetic steps often found in medicinal chemistry literature, a generalized representation is provided below.
Step 1: Synthesis of Intermediate A (Detailed description of the synthesis of the core heterocyclic structure)
Step 2: Functionalization of Intermediate A to yield Intermediate B (Detailed description of the introduction of key functional groups)
Step 3: Coupling of Intermediate B with a suitable reagent to yield the final product, c-Met-IN-17 (Detailed description of the final coupling reaction and purification)
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a method to determine the in vitro potency of a test compound against recombinant c-Met kinase. The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction using the ADP-Glo™ Kinase Assay system.[5][6]
Materials:
-
Recombinant c-Met kinase
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
c-Met-IN-17 (or other test compounds)
-
384-well plates
Procedure:
-
Prepare serial dilutions of c-Met-IN-17 in DMSO and then dilute in Kinase Assay Buffer.
-
Add 2.5 µL of the diluted inhibitor to the wells of a 384-well plate.
-
Add 2.5 µL of c-Met kinase solution to each well.
-
Add 2.5 µL of substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of a compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.
Materials:
-
Cancer cell line with c-Met expression (e.g., HT-29, BxPC3)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
c-Met-IN-17 (or other test compounds)
-
Lysis buffer
-
Antibodies: anti-phospho-c-Met, anti-total-c-Met, and a loading control (e.g., anti-actin)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for a specified period (e.g., 4-24 hours).
-
Pre-treat the cells with various concentrations of c-Met-IN-17 for 1-2 hours.
-
Stimulate the cells with HGF for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Met and total c-Met.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the c-Met receptor.
Caption: The c-Met signaling pathway and the point of inhibition by c-Met-IN-17.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the evaluation of a kinase inhibitor like c-Met-IN-17.
Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor.
Conclusion
c-Met-IN-17 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, demonstrating activity against both wild-type and mutant forms of the enzyme. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation. The detailed experimental protocols and pathway diagrams are intended to facilitate further research into c-Met-IN-17 and the development of novel c-Met targeted therapies.
References
- 1. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
